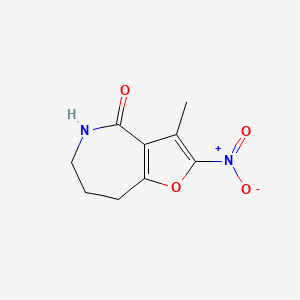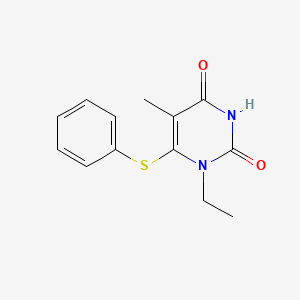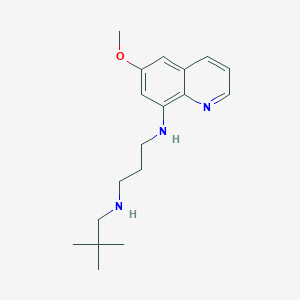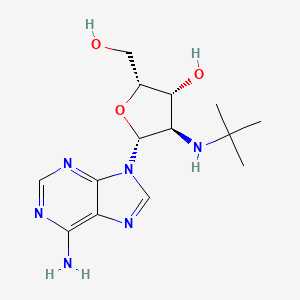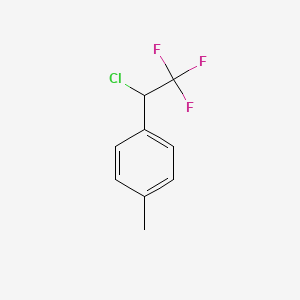
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with trifluoroacetic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and various fluorinated compounds.
Aplicaciones Científicas De Investigación
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- Isoflurane
- 1-Chloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether
Uniqueness
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.
Propiedades
Número CAS |
708-65-6 |
|---|---|
Fórmula molecular |
C9H8ClF3 |
Peso molecular |
208.61 g/mol |
Nombre IUPAC |
1-(1-chloro-2,2,2-trifluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-4-7(5-3-6)8(10)9(11,12)13/h2-5,8H,1H3 |
Clave InChI |
SOBQAWIVIICAHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


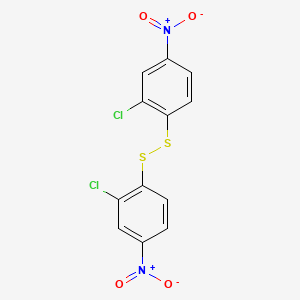

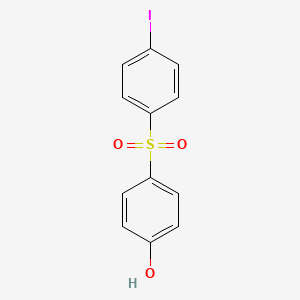
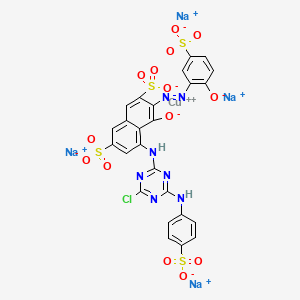
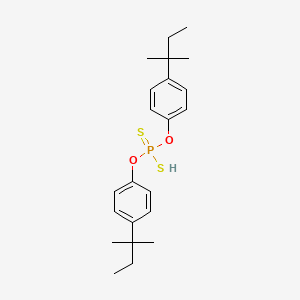
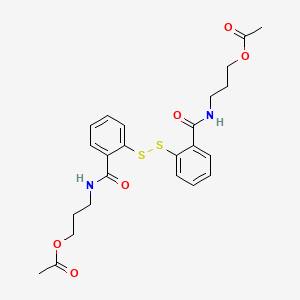
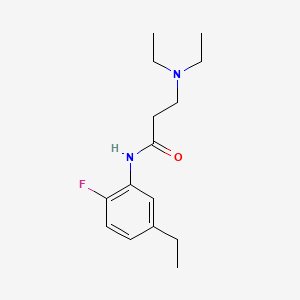
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)

